
Leu-Leu-Obzlhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leu-Leu-Obzlhydrochloride, also known as L-leucyl-L-leucine benzyl ester hydrochloride, is a dipeptide derivative. This compound is a white to light yellow solid and is primarily used in biochemical research. It is derived from the amino acid leucine, which is essential for protein synthesis and various metabolic functions in the body.
Méthodes De Préparation
The synthesis of Leu-Leu-Obzlhydrochloride typically involves amino acid chemical synthesis techniques. The process generally includes the following steps:
Protection of Amino Groups: The amino groups of leucine are protected using a suitable protecting group.
Coupling Reaction: The protected leucine is then coupled with another leucine molecule using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed to yield the dipeptide.
Esterification: The dipeptide is esterified with benzyl alcohol to form the benzyl ester.
Hydrochloride Formation: Finally, the benzyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Des Réactions Chimiques
Leu-Leu-Obzlhydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding dipeptide and benzyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, leading to the formation of different derivatives.
Applications De Recherche Scientifique
Leu-Leu-Obzlhydrochloride has several applications in scientific research:
Biochemistry: It is used in the study of peptide synthesis and protein engineering.
Pharmacology: The compound is utilized in drug development and testing, particularly in the design of peptide-based drugs.
Cell Biology: It serves as a tool for studying cellular processes involving peptides and proteins.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical reactions
Mécanisme D'action
The mechanism of action of Leu-Leu-Obzlhydrochloride involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins or act as a signaling molecule. The compound may interact with enzymes involved in peptide synthesis and degradation, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Leu-Leu-Obzlhydrochloride can be compared with other dipeptide derivatives such as:
L-leucyl-L-isoleucine benzyl ester hydrochloride: Similar in structure but with isoleucine instead of leucine.
L-leucyl-L-valine benzyl ester hydrochloride: Contains valine instead of leucine.
L-leucyl-L-phenylalanine benzyl ester hydrochloride: Contains phenylalanine instead of leucine.
These compounds share similar properties but differ in their specific amino acid composition, leading to variations in their biochemical and pharmacological activities .
Propriétés
Formule moléculaire |
C19H31ClN2O3 |
|---|---|
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
benzyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-13(2)10-16(20)18(22)21-17(11-14(3)4)19(23)24-12-15-8-6-5-7-9-15;/h5-9,13-14,16-17H,10-12,20H2,1-4H3,(H,21,22);1H/t16-,17-;/m0./s1 |
Clé InChI |
ACXLLBRYTXBRER-QJHJCNPRSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OCC1=CC=CC=C1)N.Cl |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OCC1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


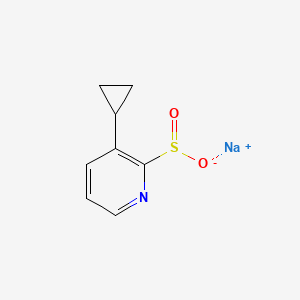
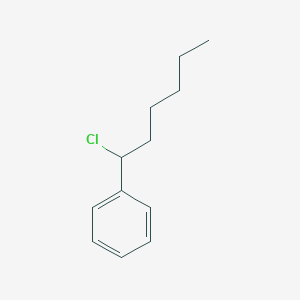

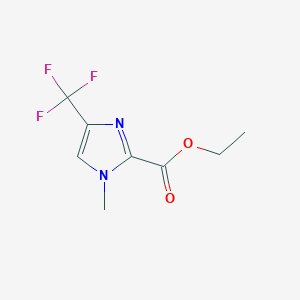
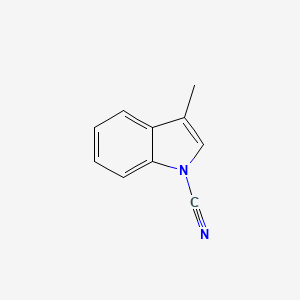
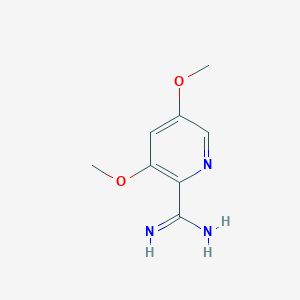
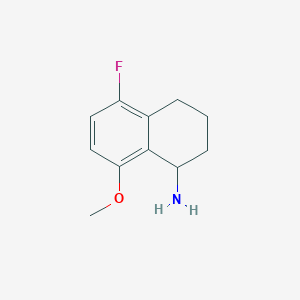
![4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride](/img/structure/B13117439.png)
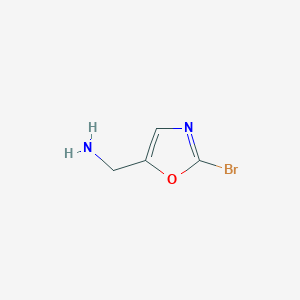
![9-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B13117447.png)

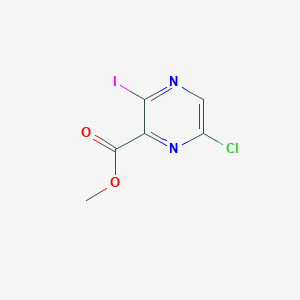
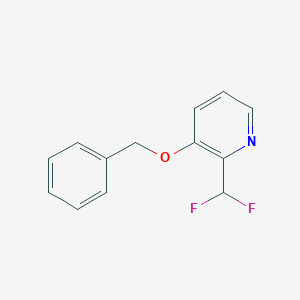
![1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL](/img/structure/B13117473.png)
